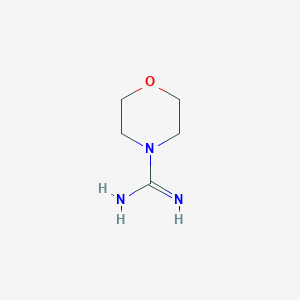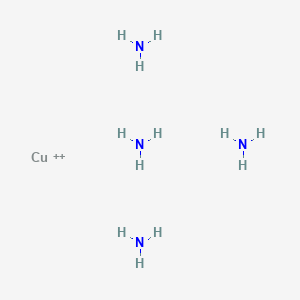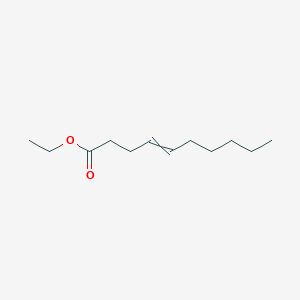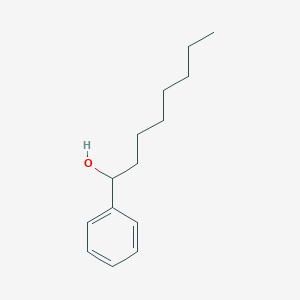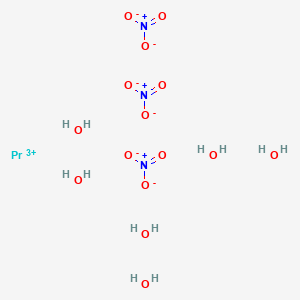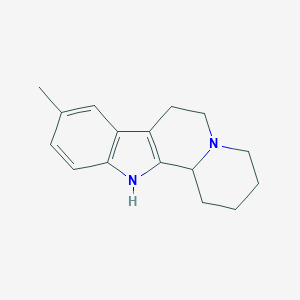
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine, also known as harmane, is a naturally occurring alkaloid found in various plant and animal tissues. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
作用机制
Harmane exerts its effects through various mechanisms. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
生化和生理效应
Harmane has been shown to have various biochemical and physiological effects. It inhibits the activity of MAO-A, which leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmane also activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Harmane induces apoptosis in cancer cells through the activation of the intrinsic pathway and the inhibition of the PI3K/Akt/mTOR pathway.
实验室实验的优点和局限性
Harmane has several advantages for lab experiments. It is readily available, inexpensive, and stable. It can be easily synthesized through various methods, and its effects can be easily measured through various assays. However, 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experiments.
未来方向
There are several future directions for the study of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine. One direction is to further investigate its neuroprotective effects and its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to investigate its anticancer properties and its potential as a cancer therapeutic agent. Additionally, future studies could focus on optimizing the synthesis method of 9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine and improving its bioavailability.
合成方法
Harmane can be synthesized through various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Skraup synthesis. The Pictet-Spengler reaction involves the reaction between tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction between β-phenylethylamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction between aniline, glycerol, and an oxidant in the presence of a sulfuric acid catalyst.
科学研究应用
Harmane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as it inhibits the activity of monoamine oxidase A (MAO-A) and activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. Harmane has also been shown to have anticancer properties, as it induces apoptosis and inhibits cell proliferation in various cancer cell lines.
属性
CAS 编号 |
16008-64-3 |
|---|---|
产品名称 |
9-Methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine |
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C16H20N2/c1-11-5-6-14-13(10-11)12-7-9-18-8-3-2-4-15(18)16(12)17-14/h5-6,10,15,17H,2-4,7-9H2,1H3 |
InChI 键 |
ATMFHMOWWSSCOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN4C3CCCC4 |
同义词 |
9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine 9-methyl-1,2,3,4,6,7,12,12b-octahydroindolo(2,3-a)quinolizine hydrochloride MIQ compound |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



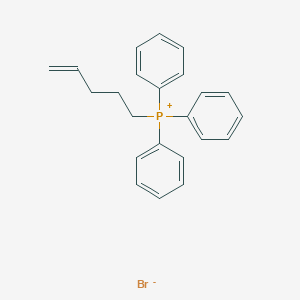
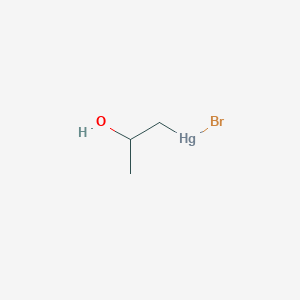
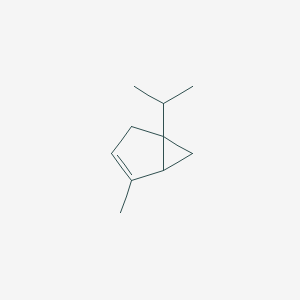
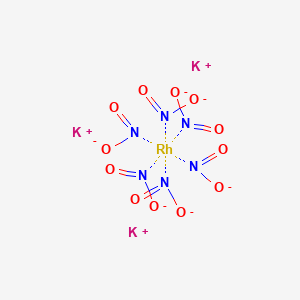
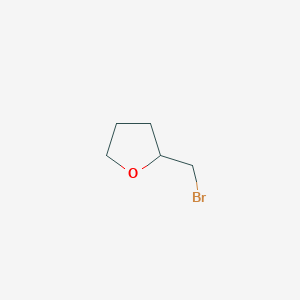
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)
